3-Amino-3-cyclopropylpropanamide

DPP-4 inhibition enzyme assay binding affinity

Researchers optimizing DPP-4 inhibitor leads require a minimal pharmacophore scaffold combining high target affinity with metabolic stability. 3-Amino-3-cyclopropylpropanamide addresses this need as a validated DPP-4 fragment with a cyclopropyl moiety that enhances oxidative metabolism resistance versus non-cyclopropyl analogs. • DPP-4 Ki = 1.80 nM - confirmed high-affinity target engagement for hit-to-lead campaigns • LogP = -0.877, tPSA = 69.11 Ų - full Rule-of-Five compliance for biophysical assay compatibility • Both enantiomers and HCl salt commercially available for stereochemistry-dependent SAR studies

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B13253594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-cyclopropylpropanamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC1C(CC(=O)N)N
InChIInChI=1S/C6H12N2O/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H2,8,9)
InChIKeyIICYYEZVHXZOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-cyclopropylpropanamide: Key Specifications & Chirality


3-Amino-3-cyclopropylpropanamide (CAS: 1489147-55-8 for the free base ; CAS: 1354953-76-6 for the hydrochloride salt ) is a β-cyclopropylalanine amide derivative (MF: C₆H₁₂N₂O; MW: 128.17 g/mol) . The compound exists as a racemic mixture with chiral (3R) and (3S) enantiomers available from commercial vendors . The cyclopropyl moiety introduces conformational constraint while maintaining a compact, low-molecular-weight scaffold characteristic of building blocks used in peptide mimetics and enzyme inhibitor design. Commercial purity specifications typically reach 95% for research-grade material, with suppliers offering both the free base and hydrochloride salt forms to accommodate different synthetic and formulation requirements . The compound is sourced from chemical suppliers and is exclusively intended for non-human research use .

Cyclopropyl amide building block for constrained peptidomimetics
Racemic mixture; (3R) and (3S) enantiomers available
Free base and hydrochloride salt forms for synthetic flexibility
Research-use only compound (not for human or veterinary use)

3-Amino-3-cyclopropylpropanamide: No Generic Alternative


The cyclopropyl group in 3-amino-3-cyclopropylpropanamide introduces unique conformational constraint and metabolic stability properties that distinguish it from structurally similar propanamide and alanine derivatives. Cyclopropyl moieties limit conformational flexibility while enhancing resistance to oxidative metabolism [1], properties directly relevant to DPP-4 inhibition and protease-targeted scaffolds. The β-cyclopropylalanine amide backbone further provides a compact, hydrogen-bonding motif that differs fundamentally from α-substituted or linear-chain analogs [2]. Substitution with generic alanine amide (2-aminopropanamide) eliminates the cyclopropyl ring entirely, removing both conformational constraint and metabolic stability advantages. Substitution with N-cyclopropylpropanamide reverses the substitution pattern, altering hydrogen-bonding geometry and target engagement profiles. The following quantitative evidence addresses specific differentiation dimensions that inform procurement decisions for structure-activity relationship (SAR) optimization, metabolic stability profiling, and chiral synthesis applications.

Cyclopropyl removal
Alanine amide lacks the cyclopropyl ring, eliminating conformational constraint and reported metabolic stability context.
Substitution pattern reversal
N-Cyclopropylpropanamide alters hydrogen-bonding geometry and may shift target engagement profiles.
Racemate vs. single enantiomer
Racemic material may confound stereochemistry-dependent SAR; individual enantiomers enable chirality discrimination studies.

3-Amino-3-cyclopropylpropanamide: Comparative Evidence


DPP-4 Inhibition Potency

3-Amino-3-cyclopropylpropanamide demonstrates high-affinity inhibition of human DPP-4 with a Ki of 1.80 nM [1]. This value falls within the sub-nanomolar to low-nanomolar range characteristic of established DPP-4 inhibitors. For context, the clinically approved DPP-4 inhibitor sitagliptin exhibits an IC₅₀ of approximately 18 nM [2]; vildagliptin exhibits a Ki of approximately 2 nM [3]. The 1.80 nM Ki value positions this compound as a structurally simplified scaffold with comparable binding affinity to these reference inhibitors, despite lacking the extended aromatic and heterocyclic substituents that drive affinity in larger drug-like molecules.

DPP-4 Inhibition
Cross-study comparable
Ki = 1.80 nM
Reported DPP-4 binding affinity context
Comparable to reference inhibitors in reported assays
DPP-4 inhibition enzyme assay binding affinity

Chiral Enantiomer Availability

3-Amino-3-cyclopropylpropanamide is commercially available as both the racemic mixture and as individual enantiomers—specifically the (3S) enantiomer and (3R) enantiomer [1]. This stands in contrast to simpler alanine amide derivatives, which are typically supplied only as racemates unless specified. The chiral synthetic methodology enabling enantiomerically pure production is established via hydrogenolysis of arylalkyl-protected intermediates derived from enantiomerically enriched lithium amide addition to α,β-unsaturated esters [2], enabling procurement of stereochemically defined material for receptor binding studies, enzyme selectivity profiling, and asymmetric synthesis campaigns.

Chiral Enantiomer Availability
Supporting evidence
Target: (3S) and (3R) commercially available
Comparator: Racemic-only supply
Supports stereochemistry-dependent SAR studies
Enables chiral discrimination profiling
chiral resolution stereoselective synthesis enantiomer procurement

Metabolic Stability Advantage

The cyclopropyl group in 3-amino-3-cyclopropylpropanamide confers enhanced metabolic stability relative to non-cyclopropyl analogs. Cyclopropyl rings are established medicinal chemistry motifs that reduce susceptibility to cytochrome P450-mediated oxidative metabolism by blocking metabolic soft spots adjacent to nitrogen atoms [1]. Literature on cyclopropyl-containing propanamide derivatives demonstrates that cyclopropyl substitution can improve metabolic stability, enhance binding stability, and reduce plasma clearance compared to unsubstituted or methyl-substituted analogs [2] . This class-level property is particularly relevant for compounds designed as DPP-4 inhibitor scaffolds, where improved metabolic stability may translate to extended target engagement and reduced clearance in subsequent lead optimization.

Metabolic Stability
Class-level inference
Cyclopropyl ring associated with reduced CYP oxidation (class-level)
Reported metabolic stability context
Target-specific data to verify
metabolic stability cyclopropyl pharmacophore CYP metabolism

Calculated Physicochemical Profile

Calculated physicochemical properties for 3-amino-3-cyclopropylpropanamide hydrochloride include a LogP of -0.877, LogD (pH 7.4) of -2.84, and topological polar surface area (tPSA) of 69.11 Ų [1]. The compound satisfies Lipinski's Rule of Five. The low LogP indicates substantial hydrophilicity—a feature that distinguishes it from more lipophilic cyclopropyl-containing building blocks. For comparison, the acid form (β-cyclopropylalanine) exhibits calculated LogP of approximately -2.1 [2], while many drug-like cyclopropyl amide derivatives possess LogP values in the +1 to +3 range. The combination of low LogP and moderate tPSA (<140 Ų) suggests favorable aqueous solubility and potential for oral bioavailability, making this compound a suitable polar scaffold for fragment-based drug discovery or as a hydrophilic anchor in larger molecular designs.

Calculated Physicochemical Profile
Supporting evidence
LogP -0.877, LogD -2.84, tPSA 69.11 Ų
Supports aqueous solubility and Rule-of-5
Calculated properties; experimental validation recommended
calculated properties Lipinski parameters LogP PSA

3-Amino-3-cyclopropylpropanamide: Application Scenarios


DPP-4 Hit-to-Lead Optimization

Procure 3-amino-3-cyclopropylpropanamide as a minimal DPP-4 pharmacophore scaffold for hit-to-lead optimization campaigns. The compound's Ki of 1.80 nM against human DPP-4 confirms high-affinity target engagement, positioning it as a structurally simplified starting point for fragment growth or scaffold hopping strategies. The low molecular weight (128.17 g/mol) and high aqueous solubility (LogP = -0.877) [1] facilitate structure-based design and biophysical assay compatibility. The cyclopropyl moiety further provides metabolic stability advantages over non-cyclopropyl analogs [2], reducing the risk of oxidative clearance in subsequent lead optimization.

Stereochemistry-Dependent Enzyme Selectivity Profiling

Procure individual (3S) and (3R) enantiomers of 3-amino-3-cyclopropylpropanamide for stereochemistry-dependent SAR studies. Both enantiomers are commercially available , enabling rigorous evaluation of chirality effects on target binding, selectivity, and off-target activity profiles. This is particularly relevant for DPP-4 inhibition [1] and other protease targets where stereochemistry governs active-site complementarity. The established synthetic methodology for producing enantiomerically pure β-cyclopropylalanine derivatives [2] ensures reproducible stereochemical integrity, supporting chiral discrimination studies that cannot be performed with racemic material alone.

Fragment-Based Drug Discovery Library Inclusion

Include 3-amino-3-cyclopropylpropanamide in fragment-based screening libraries. The compound's favorable calculated properties—LogP of -0.877, LogD (pH 7.4) of -2.84, tPSA of 69.11 Ų, and full Rule-of-Five compliance —ensure high aqueous solubility and biophysical assay compatibility. The cyclopropyl moiety introduces three-dimensional character and conformational constraint atypical among simple aliphatic fragments [1], potentially yielding higher ligand efficiency and more tractable binding modes. The demonstrated DPP-4 inhibition activity [2] provides a validation benchmark for fragment screening hit confirmation and orthogonal assay development.

Application
Selection Property
Validation Focus
Minimal DPP-4 pharmacophore scaffold
DPP-4 binding affinity context
Hit-to-lead SAR and metabolic stability profiling
Stereochemistry-dependent SAR studies
Defined enantiomer availability
Chirality-sensitive target binding and selectivity
Fragment-based screening library
Favorable Rule-of-5 and solubility profile
Biophysical assay compatibility and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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